1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one
Description
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one is a ketone-containing organic compound featuring a pyridine ring substituted with a methyl group at position 4 and an acetyl group at position 4. This compound’s molecular formula is C₁₁H₁₃NO₂, and its structural features suggest applications in medicinal chemistry, agrochemicals, or fragrance synthesis due to its hybrid aromatic-aliphatic character. The acetyl and methyl substituents on the pyridine ring may enhance lipophilicity, influencing its solubility and bioavailability .
Properties
CAS No. |
114578-67-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-4-11(14)10-6-7(2)5-9(12-10)8(3)13/h5-6H,4H2,1-3H3 |
InChI Key |
YCLIUGZJWLMLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=N1)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the acylation of 4-methyl-2-pyridyl ketone with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-acetyl-4-methylpyridin-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(6-Acetyl-4-methylpyridin-2-yl)propan-1-one, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Aromatic vs. This aromaticity may enhance binding affinity in biological systems compared to non-aromatic analogs .
The propanone moiety in the target compound may enhance steric bulk, affecting molecular interactions .
Biological Activity :
- Thiazolidine derivatives () exhibit antimicrobial properties due to the heterocyclic sulfur atom, whereas the pyridine-based target compound’s bioactivity (if any) may depend on its ability to engage in hydrogen bonding via the ketone group .
Physicochemical Properties :
- The morpholine substituent in 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one () improves water solubility compared to the more lipophilic acetyl and methyl groups in the target compound. This highlights the role of polar functional groups in modulating pharmacokinetics .
Structural characterization often employs tools like SHELX for crystallography () and Multiwfn for wavefunction analysis () .
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